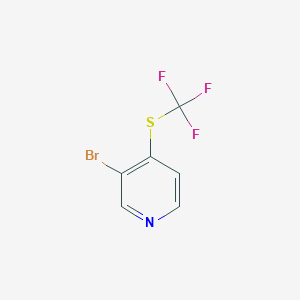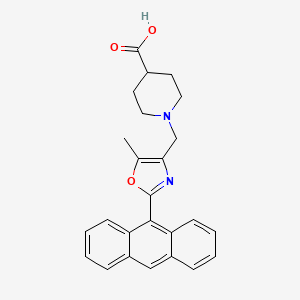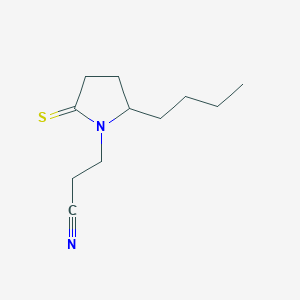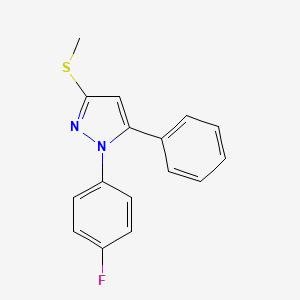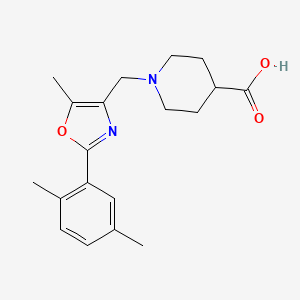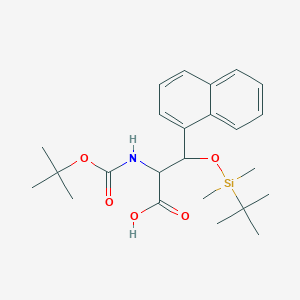
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid is a complex organic compound that features a combination of protective groups and functional groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group. The naphthalen-1-yl group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups like Boc and TBDMS is crucial in preventing unwanted side reactions during the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-yl group.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the protected amino or hydroxyl groups once the protective groups are removed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.
科学研究应用
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc and TBDMS) can be selectively removed to expose reactive sites, allowing the compound to participate in various biochemical pathways. The naphthalen-1-yl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(naphthalen-1-yl)propanoic acid: Lacks the TBDMS group.
3-((tert-Butoxycarbonyl)amino)-2-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-2-yl)propanoic acid: Features a different position of the naphthalenyl group.
Uniqueness
The presence of both Boc and TBDMS protective groups in 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid makes it particularly versatile in synthetic chemistry. These protective groups allow for selective reactions and modifications, making the compound a valuable tool in the synthesis of complex molecules.
属性
分子式 |
C24H35NO5Si |
|---|---|
分子量 |
445.6 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C24H35NO5Si/c1-23(2,3)29-22(28)25-19(21(26)27)20(30-31(7,8)24(4,5)6)18-15-11-13-16-12-9-10-14-17(16)18/h9-15,19-20H,1-8H3,(H,25,28)(H,26,27) |
InChI 键 |
ZVDMOKLBYWMCNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC2=CC=CC=C21)O[Si](C)(C)C(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


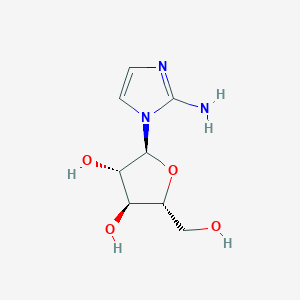

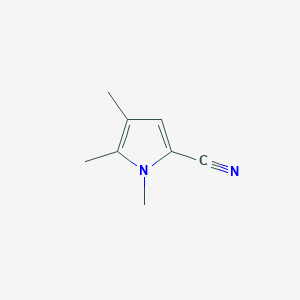
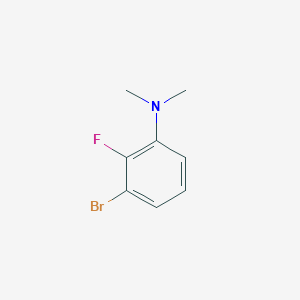
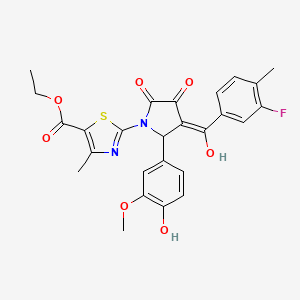
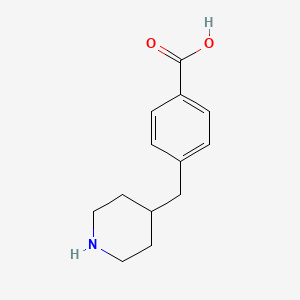
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
